molecular formula C19H17N3O3 B15041784 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B15041784
M. Wt: 335.4 g/mol
InChI Key: VESJWWOMTZWLNN-RGVLZGJSSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a drug candidate due to its biological activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to specific proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Additionally, the quinoline moiety provides a rigid and planar structure that can enhance its ability to interact with biological targets .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12-10-15(14-7-3-4-8-16(14)21-12)19(24)22-20-11-13-6-5-9-17(25-2)18(13)23/h3-11,23H,1-2H3,(H,22,24)/b20-11+

InChI Key

VESJWWOMTZWLNN-RGVLZGJSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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